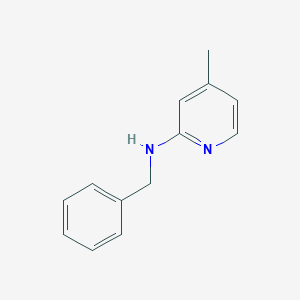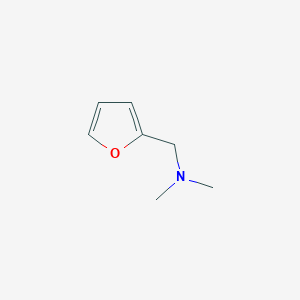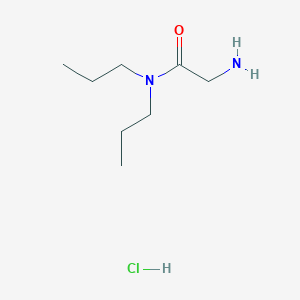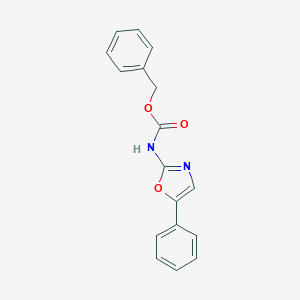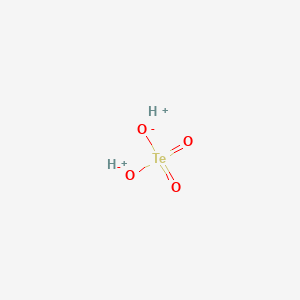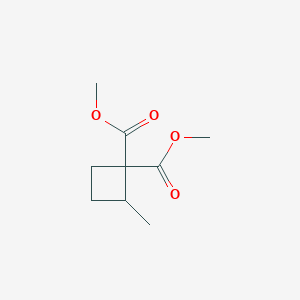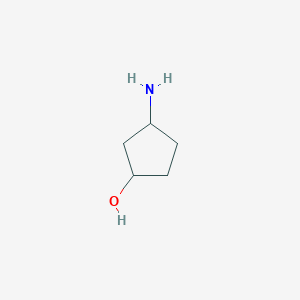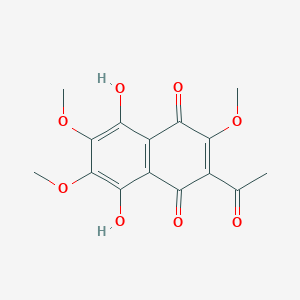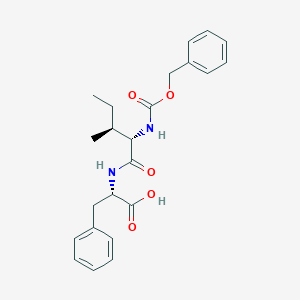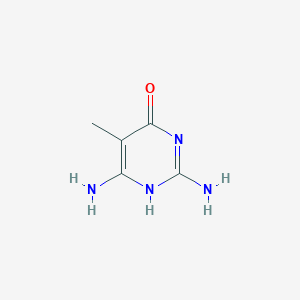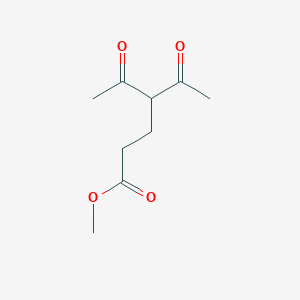
1-Chloro-2-(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(phenylethynyl)benzene, also known as 1-chloro-2-phenylethynylbenzene or 1-chloro-2-phenylethynylbenzene, is an organic compound with the molecular formula C14H9Cl. It is a colorless liquid that is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(phenylethynyl)benzene is not fully understood, but it is believed to act as an electrophile in various reactions. It is known to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Chloro-2-(phenylethynyl)benzene. However, it has been shown to exhibit some cytotoxicity towards cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Chloro-2-(phenylethynyl)benzene in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without degradation. However, its low solubility in water can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 1-Chloro-2-(phenylethynyl)benzene. One area of interest is in the development of new synthetic routes to produce the compound in higher yields and with greater efficiency. Another area of research is in the exploration of its potential as an anticancer agent, including the investigation of its mechanism of action and its efficacy in vivo. Additionally, the development of new materials based on 1-Chloro-2-(phenylethynyl)benzene could have potential applications in various fields, including electronics and materials science.
Synthesemethoden
The synthesis of 1-Chloro-2-(phenylethynyl)benzene is typically achieved through the reaction of 1-chloro-2-iodo-benzene with phenylacetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(phenylethynyl)benzene has been used in various scientific research applications, including as a reactant in the synthesis of other organic compounds. It has also been used as a starting material for the preparation of novel materials with interesting physical and chemical properties.
Eigenschaften
CAS-Nummer |
10271-57-5 |
|---|---|
Produktname |
1-Chloro-2-(phenylethynyl)benzene |
Molekularformel |
C14H9Cl |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
1-chloro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
InChI-Schlüssel |
IUGPZGPRLHJZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
Andere CAS-Nummern |
10271-57-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




